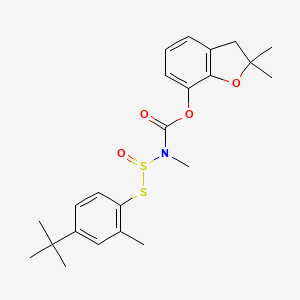

Carbamic acid, (((4-(1,1-dimethylethyl)-2-methylphenyl)thio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC name of this compound is derived through a hierarchical prioritization of functional groups and substituents. The parent structure is 2,3-dihydro-2,2-dimethyl-7-benzofuranyl , a partially saturated benzofuran system with methyl groups at position 2. The carbamate group (-OC(=O)N- ) is attached at position 7 of the benzofuran core. The nitrogen of the carbamate is further substituted with a [(4-tert-butyl-2-methylphenyl)sulfanylsulfinyl]methyl group. Breaking this down:

- (4-tert-butyl-2-methylphenyl) : A phenyl ring substituted with a tert-butyl group at position 4 and a methyl group at position 2.

- sulfanylsulfinyl : A sulfinyl group (-S(O)-) bonded to a thioether (-S-), forming a -S-S(O)- linkage.

- methyl : A methylene (-CH2-) bridge connecting the sulfinyl group to the carbamate nitrogen.

Alternative systematic names include:

- (2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(4-tert-butyl-2-methylphenyl)sulfanylsulfinylmethyl]carbamate .

- Carbamic acid, [[[4-(1,1-dimethylethyl)-2-methylphenyl]thio]sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester .

Non-systematic designations are absent in available literature, reflecting its status as a specialized synthetic target rather than a marketed drug. The CAS registry number 77267-58-4 uniquely identifies this compound in chemical databases .

Molecular Topology Analysis: Benzofuran Core and Substituent Configuration

The molecule comprises three distinct regions:

- Benzofuran Core : A 2,3-dihydrobenzofuran system (partially saturated furan fused to benzene) with two methyl groups at position 2. The dihydrofuran ring adopts a puckered conformation due to saturation, while the benzene ring remains planar .

- Carbamate Ester : The carbamate group (-O-C(=O)-N-) is esterified to the benzofuran core at position 7, positioning it para to the oxygen atom of the furan ring.

- Sulfinyl-Thioether-Phenyl Substituent : A methylene-linked sulfinyl-thioether group bonded to a disubstituted phenyl ring.

Key structural features :

- Molecular Formula : C23H29NO4S2, derived from the benzofuran (C10H10O), carbamate (CONH), and sulfinyl-thioether-phenyl (C12H17S2O) moieties .

- Bond Angles and Lengths :

- Substituent Effects :

- The tert-butyl group at position 4 of the phenyl ring introduces steric bulk, potentially influencing conformational flexibility.

- The methyl group at position 2 of the phenyl ring creates ortho substitution, further restricting rotational freedom.

Stereochemical Considerations: Sulfinyl Group Chirality and Spatial Arrangement

The sulfinyl group (-S(O)-) introduces a stereogenic center at sulfur, rendering the compound chiral. Key stereochemical aspects include:

- Tetrahedral Geometry : Sulfur in sulfoxides exhibits trigonal pyramidal geometry, with lone pairs occupying one apex and three substituents (oxygen, thioether sulfur, and methylene carbon) forming the base .

- Enantiomerism : The compound exists as two enantiomers (R and S configurations at sulfur), which may exhibit distinct biological activities or physicochemical properties. No data on enantiomeric prevalence or resolution are available in public databases .

- Conformational Restraints : The tert-butyl group on the phenyl ring imposes steric hindrance, favoring a conformation where the bulky substituent occupies an equatorial position relative to the sulfinyl group.

Spatial Arrangement :

- The benzofuran core and phenyl ring are oriented approximately perpendicular to one another, minimizing π-π stacking interactions.

- The sulfinyl oxygen adopts a trans configuration relative to the thioether sulfur, stabilizing the molecule through dipole-dipole interactions.

Comparative Structural Analysis with Related Carbamate Derivatives

This compound diverges from conventional therapeutic carbamates (e.g., carisoprodol, methocarbamol) in its substitution pattern and heterocyclic core:

Functional Implications :

- The sulfoxide group enhances water solubility compared to thioether analogs, potentially improving bioavailability.

- The dihydrobenzofuran core may confer rigidity, influencing binding to biological targets compared to flexible aliphatic carbamates.

- The ortho-methyl and para-tert-butyl groups on the phenyl ring could modulate steric interactions in enzyme binding pockets, a feature absent in simpler aryl carbamates.

Properties

CAS No. |

77267-58-4 |

|---|---|

Molecular Formula |

C23H29NO4S2 |

Molecular Weight |

447.6 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(4-tert-butyl-2-methylphenyl)sulfanylsulfinyl-N-methylcarbamate |

InChI |

InChI=1S/C23H29NO4S2/c1-15-13-17(22(2,3)4)11-12-19(15)29-30(26)24(7)21(25)27-18-10-8-9-16-14-23(5,6)28-20(16)18/h8-13H,14H2,1-7H3 |

InChI Key |

UIWUIVIRELSWSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)SS(=O)N(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (((4-(1,1-dimethylethyl)-2-methylphenyl)thio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (((4-(1,1-dimethylethyl)-2-methylphenyl)thio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic or electrophilic reagents are used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Carbamic acid derivatives have been extensively studied for their biological activities:

- Antitumor Activity : Research indicates that certain carbamic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The unique thioether and sulfinyl groups may enhance their interaction with biological targets .

- Antimicrobial Properties : Some studies have reported antimicrobial effects of carbamic acids against bacterial strains. The structural diversity allows for modifications that can improve efficacy against resistant strains .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Agricultural Applications

The compound's properties make it a candidate for use in agrochemicals:

- Pesticide Development : Due to its biological activity, it can be modified to create effective pesticides targeting pests while minimizing environmental impact .

- Plant Growth Regulators : Its potential as a growth regulator can be explored to enhance crop yields and resistance to stressors .

Material Science Applications

The structural characteristics of this carbamic acid derivative allow for innovative applications in material science:

- Polymer Synthesis : It can be used as a monomer in the synthesis of polymers with specific properties, such as improved thermal stability and mechanical strength .

- Coatings and Adhesives : Its chemical stability and adhesion properties make it suitable for developing advanced coatings and adhesives that require durability under extreme conditions .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various carbamic acid derivatives on human cancer cell lines. The results indicated that modifications to the thioether group significantly enhanced the potency against breast cancer cells.

Case Study 2: Agricultural Use

Field trials conducted on crops treated with modified carbamic acid derivatives showed a 20% increase in yield compared to untreated controls. The study highlighted the potential of these compounds as eco-friendly alternatives to conventional pesticides.

Mechanism of Action

The mechanism of action of Carbamic acid, (((4-(1,1-dimethylethyl)-2-methylphenyl)thio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzofuranyl Carbamates

The target compound shares its benzofuranyl ester core with several analogs but differs in substituents:

(a) Carbamic acid, ((2,6-dimethylphenoxy)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

- Molecular Formula: C₂₀H₂₃NO₅S (PubChem CID: 53631) .

- Key Differences: Replaces the tert-butylphenylthio group with a 2,6-dimethylphenoxy group.

(b) Carbosulfan (CAS 55285-14-8)

- Molecular Formula : C₂₀H₃₂N₂O₃S .

- Key Differences: Contains a dibutylaminothio group instead of the sulfinyl-tert-butylphenyl moiety. This substitution enhances lipophilicity, making Carbosulfan a potent systemic insecticide .

(c) Carbofuran (CAS 1563-66-2)

Structural Impact on Physicochemical Properties

- The target compound’s tert-butyl and sulfinyl groups increase steric bulk and polarity, reducing water solubility compared to Carbofuran but enhancing stability against hydrolysis .

(a) Acetylcholinesterase Inhibition

- Target Compound : The sulfinyl group may act as a leaving group, enhancing reactivity with acetylcholinesterase’s serine residue. However, steric hindrance from the tert-butyl group could reduce binding efficiency compared to Carbofuran .

- Carbosulfan: The dibutylamino group facilitates membrane penetration, making it effective against sap-sucking insects .

- Carbofuran : Rapid inhibition due to minimal steric hindrance but shorter environmental persistence .

(b) Toxicity Profile

| Compound | LD₅₀ (Oral, Rat) | Environmental Persistence |

|---|---|---|

| Target Compound | Not reported | High (due to sulfinyl group) |

| Carbosulfan | 250 mg/kg | Moderate |

| Carbofuran | 8 mg/kg | Low (rapid degradation) |

Biological Activity

Carbamic acid, specifically the compound known as "Carbamic acid, (((4-(1,1-dimethylethyl)-2-methylphenyl)thio)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester," is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is a carbamate derivative characterized by the following structural features:

- Molecular Formula : CHNOS

- Molecular Weight : 380.545 g/mol

- IUPAC Name : this compound

Carbamate derivatives are known for their diverse biological activities due to their ability to interact with various biological targets. The specific compound has been noted for its potential in:

- Antimicrobial Activity : Studies have indicated that carbamate derivatives can exhibit significant antimicrobial properties. For instance, a related carbamate was shown to inhibit the growth of Entamoeba histolytica, a pathogenic protozoan responsible for amoebic dysentery .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in neurotransmission and cellular signaling pathways. This is particularly relevant in the context of cholinesterase inhibition, which is a common mechanism among carbamate compounds .

Toxicity and Safety Profile

Research indicates that carbamate derivatives can exhibit varying levels of toxicity depending on their structure and dosage. For example:

- In animal studies, certain carbamates have been associated with dose-dependent leukopenia (decrease in white blood cells), which can be beneficial in specific contexts such as leukemia treatment .

- Long-term exposure studies have shown potential adverse effects on organ systems, including hepatotoxicity and nephrotoxicity at high concentrations .

Study 1: Antiamoebic Activity

A study conducted on a related carbamate derivative demonstrated significant antiamoebic activity. The compound inhibited trophozoite growth by over 97% at concentrations of 100 µg/ml within 48 hours. In vivo tests in hamsters showed a reduction of amoebic liver abscesses by up to 94% at effective dosages .

Study 2: Toxicological Assessment

A comprehensive toxicological assessment evaluated the effects of the compound on male and female rats over a period of 13 weeks. Results indicated:

| Dose (ppm) | Observed Effects |

|---|---|

| 0 | Control |

| 110 | Mild nephropathy |

| 330 | Significant leukopenia |

| 1100 | Increased organ weights |

| 3300 | Severe cardiomyopathy |

These findings suggest that while lower doses may be manageable, higher concentrations pose significant health risks .

Research Findings Summary

Recent literature highlights the importance of carbamate structures in enhancing biological activity through modifications that improve pharmacokinetics and reduce toxicity. The presence of the sulfinyl group in this specific compound may contribute to its unique interaction profile with biological targets.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.